Product packaging for Panipenem(Cat. No.:CAS No. 87726-17-8)

Panipenem

Cat. No.: B1678378
CAS No.: 87726-17-8
M. Wt: 339.4 g/mol
InChI Key: TYMABNNERDVXID-DLYFRVTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Panipenem is a broad-spectrum, parenteral carbapenem antibiotic intended for research use in microbiology and infectious disease studies . Its antibacterial activity covers a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including Streptococcus pneumoniae and species producing β-lactamases . Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which inhibits the final cross-linking stage of peptidoglycan synthesis. This action leads to osmotic instability, cell lysis, and bacterial death . A key characteristic for researchers to note is that this compound is susceptible to hydrolysis by renal dehydropeptidase-I (DHP-I). Therefore, for in vivo research models, it is typically co-administered with the DHP-I inhibitor betamipron to prevent nephrotoxicity and increase the drug's availability . In a research context, this compound has demonstrated efficacy in studies involving respiratory tract, urinary tract, and gynecological infections . Its stability and potency against resistant bacterial strains underscore its value in antimicrobial research . An important documented pharmacokinetic interaction is that this compound can decrease plasma concentrations of Valproic Acid (VPA), likely by suppressing its enterohepatic recirculation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O4S B1678378 Panipenem CAS No. 87726-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMABNNERDVXID-DLYFRVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868982
Record name Panipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87726-17-8
Record name Panipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87726-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panipenem [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panipenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Panipenem S Antibacterial Action and Pharmacological Behavior

Molecular Mechanism of Action

The primary mechanism by which panipenem exerts its antibacterial effect is through the disruption of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. wikipedia.org This action is achieved by targeting and inactivating specific enzymes known as penicillin-binding proteins (PBPs).

This compound, like other β-lactam antibiotics, functions by acylating the active site of penicillin-binding proteins, which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis. wikipedia.orgtaylorandfrancis.com The specific affinity of a carbapenem (B1253116) for different PBPs determines its spectrum of activity and the morphological changes it induces in bacteria.

Research indicates that carbapenems, as a class, exhibit a strong affinity for multiple PBP targets. nih.govnih.gov In Pseudomonas aeruginosa, this compound's activity is linked to its ability to permeate the outer membrane via the OprD porin channel and bind to essential PBPs. nih.gov Studies on similar carbapenems provide insight into the likely binding profile of this compound. For instance, imipenem (B608078) demonstrates a very high binding affinity for PBP-2 and PBP-4 in both Escherichia coli and Pseudomonas aeruginosa, with significant affinity for most other major PBPs in these organisms. nih.gov Another carbapenem, doripenem (B194130), shows a high affinity for PBP2 and PBP3 in P. aeruginosa and PBP2 in E. coli, which are primary targets whose inhibition leads to cell death. researchgate.net This broad PBP binding profile is a hallmark of the carbapenem class, contributing to their potent and wide-ranging antibacterial activity.

Comparative PBP Affinity of Carbapenems in Key Pathogens
CarbapenemOrganismPrimary PBP TargetsReference
ImipenemE. coli & P. aeruginosaHigh affinity for PBP-2 and PBP-4 nih.gov
DoripenemP. aeruginosaHigh affinity for PBP2 and PBP3 researchgate.net
DoripenemE. coliHigh affinity for PBP2 researchgate.net
General CarbapenemsK. pneumoniaeHigh affinity for PBP2 and PBP4 nih.govnih.gov

The inhibition of PBPs by this compound disrupts the cross-linking of the peptidoglycan layer of the bacterial cell wall. wikipedia.org This interference with cell wall maintenance and synthesis leads to the formation of a defective, weakened cell wall that cannot withstand the internal osmotic pressure of the cell. ed.ac.uk Consequently, this structural failure results in cell lysis and bacterial death, classifying this compound as a bactericidal agent. ed.ac.ukiiarjournals.org The specific morphological effects, such as the formation of filaments or spherical cells, depend on which PBPs are most strongly inhibited. nih.gov

Pharmacokinetic Investigations of this compound

The clinical effectiveness of this compound is also governed by its pharmacokinetic profile, which includes how it is distributed throughout the body and interacts with plasma proteins. This compound is co-administered with betamipron (B834), which inhibits its uptake into the renal tubules, thereby preventing nephrotoxicity without altering the pharmacokinetic parameters of this compound itself. nih.govoup.com

The ability of an antibiotic to penetrate the site of infection is crucial for its efficacy. This compound generally distributes into the extracellular body water. rug.nl

Studies have demonstrated that this compound achieves significant concentrations in various body tissues. In a study involving skin surgery patients, the penetration of this compound into skin tissues was evaluated, revealing skin/serum concentration ratios ranging from 0.20 to 0.97. nih.gov This indicates that this compound can effectively reach concentrations in the skin sufficient to inhibit common pathogens. nih.gov Animal studies on other carbapenems, such as doripenem in mice, show the highest concentrations are typically found in the plasma and kidney, followed by the liver, lung, heart, and spleen, with levels decreasing rapidly without accumulation. iiarjournals.org While direct comparative data for this compound is limited, the general distribution pattern for carbapenems suggests broad penetration into key tissues. iiarjournals.orgrug.nl

Tissue Penetration of this compound in Humans
TissueTissue/Serum Concentration RatioReference
Skin0.20 - 0.97 nih.gov

Plasma protein binding is a critical pharmacokinetic parameter, as only the unbound, or free, fraction of a drug is pharmacologically active and available to diffuse into tissues. mdpi.comwikipedia.org The extent of binding can influence a drug's distribution and half-life. wikipedia.org While specific binding percentages for this compound are not extensively detailed in the provided search results, the co-administered compound, betamipron, is noted to have high plasma protein binding. nih.govresearchgate.net For context, the protein binding of other carbapenems varies; for example, ertapenem (B1671056) has higher plasma protein binding than older carbapenems, which contributes to its longer half-life. researchgate.net The binding of another carbapenem, doripenem, has been reported to be 8.1% in humans. iiarjournals.org The degree of protein binding can be affected by various factors, including the concentration of plasma proteins like albumin. frontiersin.org

Metabolic Pathways and Stability

This compound, a carbapenem antibiotic, undergoes metabolic processes that significantly influence its stability and therapeutic efficacy. A key factor in its metabolism is its susceptibility to enzymatic degradation in the kidneys.

This compound is susceptible to hydrolysis by dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the human kidneys. nih.govnih.gov This enzymatic action deactivates the antibiotic, compromising its effectiveness. nih.gov The stability of this compound against DHP-I is lower than that of other carbapenems like meropenem (B701) and LJC 10,627, but greater than imipenem. nih.gov Specifically, after a four-hour incubation with human renal DHP-I at 30°C, only 4.3% of this compound's activity remained, whereas imipenem was almost completely hydrolyzed (0.1% residual activity). nih.gov

To counteract this rapid degradation, this compound is co-administered with a DHP-I inhibitor. nih.govresearchgate.net This combination strategy prevents the inactivation of this compound, ensuring that therapeutic concentrations of the active drug are maintained in the body. researchgate.net The use of an inhibitor is crucial for the clinical utility of early carbapenems like this compound and imipenem. nih.govresearchgate.net

Excretion Routes and Renal Clearance

The primary route of elimination for this compound and its co-administered partner, betamipron, is through the kidneys. nih.gov Approximately 30% of an administered dose of this compound is excreted in the urine as the unchanged, active compound. nih.govresearchgate.net Consequently, renal function is a critical determinant in the pharmacokinetics and dosing of this compound/betamipron. nih.govresearchgate.net The clearance of the drug is directly influenced by the health and efficiency of the patient's kidneys.

This compound is taken up into the renal tubules, a process that can lead to nephrotoxicity. researchgate.netnih.gov To mitigate this, this compound is administered with betamipron. researchgate.netnih.gov Betamipron acts as an inhibitor of organic anion transporters (OATs), specifically human OAT1 (hOAT1) and hOAT3, in a dose-dependent manner. researchgate.net By blocking these transporters, betamipron inhibits the uptake of this compound into the renal tubular cells. researchgate.netnih.gov This action not only reduces the potential for kidney damage but also prevents the deactivation of the antibiotic within these cells. researchgate.net

In individuals with impaired renal function, the elimination of this compound is significantly altered. nih.govnih.gov Reduced kidney function leads to decreased clearance of the drug, resulting in elevated plasma concentrations and a prolonged elimination half-life. nih.govnih.gov Studies in rats with induced renal failure demonstrated that as renal function declined, the total body clearance and renal clearance of this compound decreased, while its elimination half-life increased. nih.gov

In patients with end-stage renal disease (ESRD), the clearance of this compound is substantially reduced. nih.gov Hemodialysis can effectively remove this compound from the blood, with clearance rates being significantly higher during dialysis compared to the non-dialysis period. nih.govresearchgate.net This highlights the profound impact of renal status on the disposition of this compound, necessitating careful consideration in patients with any degree of renal insufficiency. researchgate.netnih.gov

Condition This compound Clearance (L/h) Betamipron Clearance (L/h)
With Hemodialysis9.53 ± 1.264.18 ± 0.643
Without Hemodialysis2.92 ± 0.2380.615 ± 0.511

Data from a study in patients with end-stage renal disease. nih.gov

Population Pharmacokinetic Modeling and Analysis

Population pharmacokinetic (PK) modeling is a valuable tool for understanding the variability in drug concentrations among different individuals and for identifying factors that influence this variability. For this compound, population PK analyses have been conducted in various patient groups, including neonates and individuals with different degrees of renal function. nih.govnih.gov

In patients with varying levels of renal function, a population PK analysis revealed that the clearance of both this compound and betamipron was correlated with creatinine (B1669602) clearance. nih.gov The volume of distribution of this compound was found to be correlated with body weight. nih.gov

A study in neonates utilized a non-linear mixed-effect model (NONMEM) to evaluate this compound's pharmacokinetics. nih.govoup.com The analysis identified postconceptional age (PCA), postnatal age, gestational age, body weight, and serum creatinine as significant factors affecting this compound clearance. nih.gov Body weight was also a significant covariate for the volume of distribution. nih.gov These models are essential for developing optimized dosing strategies for specific patient populations.

Allometric Scaling and Interspecies Extrapolation in this compound Pharmacokinetics

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters in humans based on data from different animal species. researchgate.netnih.gov This approach relies on the principle that many physiological and pharmacokinetic processes scale in a predictable manner with body weight. nih.gov

The pharmacokinetic behavior of this compound has been successfully predicted in humans using data from six animal species (mice, guinea pigs, rats, rabbits, monkeys, and dogs). researchgate.net Researchers observed that the elimination rates of both this compound and betamipron were correlated with animal size; larger animals exhibited slower elimination. researchgate.net By creating log-log plots of total plasma clearance and volume of distribution at steady state versus body weight, linear relationships were established. researchgate.net These allometric equations were then extrapolated to predict the corresponding parameters in humans, and the predicted values showed good agreement with observed values from clinical studies. researchgate.net This demonstrates the utility of allometric scaling in the preclinical development of this compound.

Antimicrobial Spectrum and Resistance Mechanisms Associated with Panipenem

Comprehensive In Vitro Antimicrobial Activity

Panipenem exhibits potent bactericidal activity against a wide array of bacteria. oup.com Its broad spectrum covers both aerobic and anaerobic Gram-positive and Gram-negative organisms. researchgate.netncats.ionih.govmcmaster.cabibliotekanauki.ploup.com

Efficacy against Gram-Negative Bacteria (Aerobic and Anaerobic)

This compound demonstrates activity against a broad range of Gram-negative aerobic and anaerobic bacteria. researchgate.netncats.ionih.govmcmaster.cabibliotekanauki.pl This includes activity against β-lactamase-producing Haemophilus influenzae, Moraxella catarrhalis, and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. mdpi.com While effective against many Gram-negative pathogens, some, such as Pseudomonas aeruginosa and Acinetobacter baumannii, may exhibit reduced susceptibility or resistance. researchgate.netmdpi.com this compound utilizes the OprD channel in Pseudomonas aeruginosa's outer membrane for diffusion into the periplasmic space. nih.gov

Efficacy against Gram-Positive Bacteria (Aerobic and Anaerobic)

This compound is potent against Gram-positive bacteria, including aerobic and anaerobic species. researchgate.netncats.ionih.govmcmaster.cabibliotekanauki.plnih.gov It shows notable efficacy against Streptococcus pneumoniae, including isolates with varying penicillin resistance. researchgate.netncats.ionih.govoup.commdpi.com this compound, along with imipenem (B608078) and doripenem (B194130), is generally considered potent against Gram-positive bacteria. nih.gov

Activity against β-Lactamase-Producing Strains

This compound is active against species producing β-lactamases. researchgate.netncats.ionih.gov Carbapenems, including this compound, are relatively resistant to hydrolysis by most β-lactamases and can act as slow substrates or inhibitors of these enzymes. nih.gov This stability against enzymatic degradation contributes to their antibacterial efficacy. mdpi.com this compound is resistant to many β-lactamases. mdpi.com

Specific Susceptibility Profiles of Challenging Pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Streptococcus pneumoniae)

Pseudomonas aeruginosa: P. aeruginosa can exhibit intrinsic resistance to several β-lactam antibiotics and can acquire additional resistance mechanisms. nih.gov While this compound is active against P. aeruginosa, resistance can develop through mechanisms such as the loss or downregulation of the OprD outer membrane porin, which is involved in this compound's entry into the bacterial cell. nih.govnih.govmdpi.comijpras.com Studies have shown varying susceptibility rates of P. aeruginosa to carbapenems, including meropenem (B701). gmpc-akademie.deeur.nl

Acinetobacter baumannii: A. baumannii is another challenging pathogen known for its ability to develop resistance to various antibiotics, including carbapenems. gmpc-akademie.demdpi.com Carbapenem (B1253116) resistance in A. baumannii is often attributed to mechanisms such as the inactivation or enzymatic degradation by carbapenemase enzymes, reduced drug affinity due to downregulation of penicillin-binding proteins (PBPs), membrane impermeability caused by decreased expression or mutations in porins, and the action of efflux pumps. mdpi.comnih.govmdpi.comijpras.com High resistance rates to meropenem have been observed in A. baumannii isolates. gmpc-akademie.de

Streptococcus pneumoniae: this compound has shown good in vitro activity against Streptococcus pneumoniae, including penicillin-resistant strains. researchgate.netncats.ionih.govoup.commdpi.com

While specific minimum inhibitory concentration (MIC) data tables for this compound against a comprehensive list of pathogens were not consistently available across the search results in a format suitable for direct extraction into a single table, the research findings indicate broad-spectrum activity. For example, MIC90 values of this compound have been reported as similar to those of imipenem for aerobic gram-positive cocci and Enterobacteriaceae. koreamed.org

Bacterial Resistance Mechanisms to this compound

Bacterial resistance to carbapenems, including this compound, involves several mechanisms. mdpi.comnih.gov These can include enzymatic degradation by carbapenemases, target modification through altered PBPs, and the regulation of drug entry and efflux. mdpi.comnih.gov

Efflux Pump Systems in Resistance Phenotypes

Efflux pumps are active transport systems in bacteria that can extrude antibiotics and other antimicrobial agents from the cell, thereby reducing their intracellular concentration below therapeutic levels. nih.govnih.govmdpi.comnih.govjidc.orgresearchgate.net Decreasing passive influx and increasing active efflux is a common mechanism of antibiotic resistance in bacteria. nih.govmdpi.com

In P. aeruginosa, several efflux systems contribute to multidrug resistance, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM. jidc.orgresearchgate.net These systems are typically composed of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. researchgate.net

The MexAB-OprM efflux system is constitutively expressed in wild-type P. aeruginosa and contributes to intrinsic resistance to a range of antibiotics, including certain β-lactams. asm.orgresearchgate.netnih.govmcmaster.ca Studies have shown that while meropenem is a substrate of MexAB-OprM, imipenem and this compound are not significantly affected by this pump. nih.gov Mutants overexpressing MexAB-OprM are more resistant to meropenem but not to imipenem or this compound compared to wild-type strains. nih.gov This difference is thought to be related to the chemical structure of the carbapenems; meropenem has a hydrophobic side chain at position 2, whereas imipenem and this compound have strongly charged, hydrophilic side chains. nih.gov

Overexpression of efflux pumps, including MexAB-OprM, is a prevalent carbapenem resistance mechanism in P. aeruginosa. jidc.org

Outer Membrane Porin Alterations and Downregulation

The outer membrane of Gram-negative bacteria acts as a barrier that regulates the passage of molecules, including antibiotics, into the cell. nih.govnih.govjidc.org Porins are channel-forming proteins in the outer membrane that facilitate the diffusion of hydrophilic substances. nih.govnih.govjidc.org Alterations in porins, such as decreased expression or functional mutations, can reduce the influx of carbapenems into the bacterial cell, leading to resistance. hippokratia.grnih.govnih.govmdpi.comjidc.orgresearchgate.net

In P. aeruginosa, the OprD porin is a substrate-specific channel that facilitates the uptake of certain molecules, including carbapenems like imipenem. hippokratia.grjidc.orgresearchgate.netnih.gov Loss or downregulation of OprD is a common mechanism of resistance to imipenem. hippokratia.grjidc.orgnih.gov While OprD downregulation can also affect meropenem susceptibility, its impact on imipenem resistance is often more pronounced, frequently pushing MICs above the resistance breakpoint. asm.org Porin loss, potentially due to mutations in the oprD gene, leads to imipenem resistance. hippokratia.gr Reduced susceptibility to meropenem is observed in strains with OprD downregulation, while other beta-lactams may not be affected. hippokratia.gr Diminished expression or loss of the OprD porin occurs frequently during imipenem treatment. hippokratia.gr

Porin downregulation is a common mechanism for carbapenem resistance in P. aeruginosa clinical isolates. jidc.org The combination of porin gene mutations and β-lactamase expression is associated with high-level carbapenem resistance. mdpi.com

Modifications in Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall, which is the target of β-lactam antibiotics. nih.govnih.govplos.orgnih.govmdpi.comasm.orgnih.gov β-Lactams inhibit PBPs by acylating the active-site serine residue. mdpi.comasm.org

Modifications in PBPs, typically through amino acid substitutions or the acquisition of new PBPs with reduced affinity for β-lactams, can lead to antibiotic resistance. nih.govnih.govplos.orgnih.govmdpi.comasm.orgnih.gov This mechanism is particularly important in Gram-positive cocci, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. nih.govplos.orgnih.govnih.gov In S. pneumoniae, alterations in PBPs 1A, 2B, and 2X are frequently associated with resistance to β-lactam antibiotics, including carbapenems. asm.orgnih.gov Mutations near the conserved motifs (SXXK, SXN, and KT/SG) in PBPs can reduce their affinity for β-lactams. asm.orgnih.gov

While historically considered less common in Gram-negative rods compared to β-lactamase production, modifications in PBPs can still contribute to resistance in these organisms. nih.govplos.org

Analysis of Cross-Resistance and Co-Resistance Patterns

Resistance to one antimicrobial agent can sometimes lead to resistance to other agents through mechanisms of cross-resistance or co-resistance. mdpi.comeuropa.euinternationalscholarsjournals.com

Cross-resistance: Occurs when a single resistance mechanism confers resistance to multiple antimicrobial compounds. mdpi.comeuropa.euinternationalscholarsjournals.comwikipedia.org This can happen if different agents share the same target, initiate a common pathway to cell death, or utilize the same route of access, such as an efflux pump. mdpi.cominternationalscholarsjournals.comwikipedia.org For example, increased expression of efflux pumps in response to one compound can also lead to reduced susceptibility to others that are substrates of the same pump. mdpi.comwikipedia.org

Co-resistance: Refers to the presence of multiple distinct resistance determinants on the same genetic element, such as a plasmid or transposon. mdpi.comeuropa.euinternationalscholarsjournals.com In this case, selection for resistance to one agent can inadvertently select for resistance to other agents whose resistance genes are physically linked on the mobile element. mdpi.comeuropa.euinternationalscholarsjournals.com

Research into Overcoming this compound Resistance

Research efforts to combat this compound resistance are primarily focused on two strategies: the development of novel β-lactamase inhibitors and the investigation of synergistic combination therapies with other antimicrobial agents.

Synergistic Combination Therapies with Other Antimicrobials

Investigating synergistic combinations of this compound with other antimicrobial agents is another key approach to overcome resistance and enhance its efficacy, particularly against multidrug-resistant (MDR) pathogens. This strategy aims to achieve a greater antibacterial effect with the combination than with either drug alone.

Studies have evaluated the in vitro and in vivo combination effects of this compound with vancomycin (B549263) against highly methicillin-resistant Staphylococcus aureus (MRSA) strains. Checkerboard titration analysis showed a good synergistic effect, with the combination demonstrating enhanced bactericidal activity against MRSA compared to vancomycin alone nih.gov. The combination of this compound and vancomycin also showed greater efficacy in treating mixed infections caused by MRSA and Pseudomonas aeruginosa in burned mice models, with the activity judged as synergistic nih.gov.

Research has also explored the in vitro efficacy of combining this compound with clindamycin (B1669177) or minocycline (B592863) against anaerobic bacteria, including Bacteroides fragilis and Peptostreptococcus species. These studies indicated that combination regimens of this compound with clindamycin or minocycline showed synergistic or additive effects against a high percentage of Peptostreptococcus anaerobius isolates mdpi.com. Against the B. fragilis group, the combination of this compound and minocycline exhibited additive effects in a notable percentage of isolates, although antagonistic effects were observed in a small percentage mdpi.com.

These studies highlight the potential of synergistic combination therapies to improve the effectiveness of this compound against resistant bacterial strains.

Here is a summary of some combination therapy findings:

CombinationTested AgainstObserved Effect (In vitro)NotesSource
This compound + VancomycinHighly Methicillin-Resistant Staphylococcus aureusSynergistic/AdditiveEnhanced bactericidal activity, greater efficacy in mouse model. nih.gov
This compound + ClindamycinPeptostreptococcus anaerobiusSynergistic/AdditiveSynergistic or additive effects in a high percentage of isolates. mdpi.com
This compound + MinocyclinePeptostreptococcus anaerobiusSynergistic/AdditiveSynergistic or additive effects in a high percentage of isolates. mdpi.com
This compound + MinocyclineBacteroides fragilis groupAdditive/AntagonisticPrimarily additive, but some antagonistic effects observed (5.6%). mdpi.com
This compound + AvibactamMycobacterium abscessus clinical isolatesRestoration of MICsAvibactam helped restore this compound activity. nih.gov

Preclinical and Clinical Efficacy Evaluations of Panipenem

Preclinical Model Development and Validation

Preclinical evaluations of panipenem have involved in vitro susceptibility and time-kill assays, as well as efficacy assessments in animal models of infection.

In Vitro Susceptibility and Time-Kill Assays

In vitro studies have demonstrated this compound's potent antibacterial activity. Susceptibility testing is typically performed using methods such as the twofold serial agar (B569324) dilution method. For certain bacteria like streptococci and Haemophilus influenzae, specific media supplements are used. Against Streptococcus pneumoniae, including penicillin-resistant strains (PRSP), this compound has shown potent activity. The minimum inhibitory concentrations (MICs) of this compound against PRSP clinical isolates have been reported to be superior to those of other carbapenems like imipenem (B608078) and meropenem (B701), as well as other antibiotics such as cefozopran, ceftriaxone, ampicillin, and vancomycin (B549263). For instance, against PRSP strains 9601 and 10693, this compound MICs were both 0.125 µg/ml, compared to 0.25 and 0.5 µg/ml for imipenem, and 0.5 and 1 µg/ml for meropenem, respectively. This compound has also demonstrated strong activity against methicillin-susceptible Staphylococcus and comparable activity to imipenem against Enterobacteriaceae. Against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, Klebsiella species, and Proteus species, this compound, like other carbapenems, showed low MICs.

Time-kill assays are employed to assess the bactericidal activity of this compound over time. These studies involve exposing bacterial strains to various concentrations of the antibiotic (e.g., one-fourth, one, and four times the MIC) and determining viable cell counts at different time points. This compound has shown significant bactericidal activity against various pathogens in these assays. For example, in time-kill studies against Burkholderia pseudomallei, this compound demonstrated significant bactericidal effects within 6 hours, similar to meropenem.

Animal Models of Infection and Efficacy Assessment

The in vivo efficacy of this compound has been evaluated in various animal models of infection, often reflecting its in vitro activity. Mouse models are commonly used to assess the therapeutic efficacy against experimentally induced infections caused by various bacteria, including Staphylococcus aureus, Enterococcus faecium, Escherichia coli, and Pseudomonas aeruginosa. These models involve infecting mice with a bacterial culture and administering the antibiotic subcutaneously. Efficacy is typically assessed by determining the effective dose that protects a certain percentage of animals from death after a defined observation period. Studies in mice with experimental pneumonia caused by penicillin-resistant Streptococcus pneumoniae have shown that this compound/betamipron (B834) exhibited greater efficacy compared to other tested drugs, including imipenem/cilastatin, meropenem, cefozopran, ceftriaxone, ampicillin, and vancomycin. This potent in vivo activity is suggested to correlate with this compound's potent in vitro activity against these resistant strains.

Clinical Trial Design and Efficacy Outcomes

This compound's clinical efficacy has been investigated in various clinical trials, including comparative studies with other antibiotics and evaluations in diverse infection syndromes.

Comparative Clinical Trials with Other Carbapenems and Broad-Spectrum Agents

Large, randomized clinical trials have compared the efficacy of this compound/betamipron with other broad-spectrum agents, particularly imipenem/cilastatin. These trials have indicated that this compound/betamipron demonstrates good clinical and bacteriological efficacy, similar to that of imipenem/cilastatin, in treating various infections in adults, including respiratory tract and urinary tract infections. For instance, studies comparing this compound/betamipron (at doses like 1.0 or 1.5 g/day ) with imipenem/cilastatin (1.0 g/day ) in bacterial pneumonia showed no significant differences in clinical efficacy rates.

A randomized, open-label, comparative trial evaluated this compound/betamipron against cefepime (B1668827) as empirical monotherapy in adult cancer patients with febrile neutropenia. The study included 116 patients and found that the clinical success rate for the this compound group (89.1%) was similar to that of the cefepime group (91.8%), demonstrating non-inferiority.

Comparative studies of different carbapenems in Japan, including imipenem/cilastatin, this compound/betamipron, meropenem, and biapenem, have reported varying clinical efficacy rates for respiratory infections. In one evaluation, the clinical efficacy rates for respiratory infection were 79% for imipenem/cilastatin and 77% for this compound/betamipron.

Clinical Efficacy in Diverse Infection Syndromes

This compound/betamipron has been specifically evaluated for its efficacy in treating various respiratory tract infections.

Urinary Tract Infections (including Complicated cUTI)

This compound/betamipron has demonstrated good clinical and bacteriological efficacy in adults with urinary tract infections. researchgate.netnih.gov In large, randomized clinical trials, its efficacy in treating urinary tract infections was found to be similar to that of imipenem/cilastatin. researchgate.netnih.govresearchgate.net

Studies specifically focusing on complicated urinary tract infections (cUTIs) have also investigated the role of carbapenems, including this compound. A systematic review and meta-analysis comparing carbapenems to newer antibiotics for cUTIs found no significant difference in clinical response rates. ub.eduresearchgate.netnih.gov In this analysis, the clinical response rate for carbapenems compared to new antibiotic treatments at the test-of-cure visit showed a risk ratio (RR) of 1.00 (95% CI, 0.98–1.04; P = 0.83) based on data from 5 randomized controlled trials involving 1914 participants. ub.edunih.gov While new antibiotics showed superior microbiological eradication rates compared to carbapenems in this meta-analysis (RR, 0.85; 95% CI, 0.79–0.91), the clinical response and safety profiles were comparable. ub.eduresearchgate.netnih.gov

In a Japanese dose-finding trial for cUTIs, the efficacy of doripenem (B194130), another carbapenem (B1253116), did not significantly differ between 250 mg and 500 mg doses administered twice daily, with a clinical response rate of 97% in both groups. researchgate.net While this study focused on doripenem, it provides context on carbapenem efficacy in cUTIs.

Intra-abdominal and Gynecological Infections

This compound/betamipron has been shown to be effective in treating surgical and gynecological infections in adults. researchgate.netnih.govresearchgate.net

In a study evaluating this compound/betamipron in obstetric and gynecological infections, the clinical efficacy rate was 94.2% (49/52) in patients with intrauterine infection, pelveoperitonitis, and other infections. nih.gov The efficacy rate analyzed by causative organisms and the eradication rate were both 94.6% (35/37). nih.gov

Research on other carbapenems in intra-abdominal infections provides comparative data. For instance, meropenem achieved clinical response rates ranging from 91% to 100% in randomized comparative trials for moderate to severe intra-abdominal infections, similar to imipenem/cilastatin (94% to 97%). researchgate.net A meta-analysis comparing carbapenems to alternative beta-lactam therapy for complicated intra-abdominal infections found no significant differences in clinical treatment success (OR, 0.86; 95% CI, 0.71–1.05) or microbiological treatment success (OR, 0.88; 95% CI, 0.71–1.09). nih.gov

Infections in Immunocompromised Patients (e.g., Febrile Neutropenia, Hematological Malignancies)

This compound has been evaluated as empirical monotherapy in adult cancer patients with febrile neutropenia. A prospective randomized trial compared this compound/betamipron with cefepime in this population. oup.comnih.gov The clinical success rate for the this compound group was 89.1%, which was similar to that of the cefepime group (91.8%), demonstrating non-inferiority. oup.comnih.govsemanticscholar.orgoup.com

In a multicenter clinical trial specifically investigating this compound/betamipron in the treatment of infections in patients with hematological malignancies, the total effective rate was 86.6% (206/238). nih.gov The effective rates varied by infection type within this population: septicemia (68.2%), pulmonary infections (89.3%), urinary tract infections (77.8%), digestive canal infections (100%), oral infections (83.3%), and other infections (86.5%). nih.gov

Another prospective randomized study comparing cefepime, this compound/betamipron, and meropenem as initial treatment for febrile neutropenia in patients with hematological disorders found comparable efficacies among the three antibiotics. nih.gov

Skin and Soft Tissue Infections (including Burn Infections)

This compound has been studied for its effectiveness in skin and soft tissue infections, including burn infections.

In a study on the effectiveness of this compound/betamipron for burn infections, the clinical efficacy rate was 40% in a group of 10 evaluable patients. nih.gov Results were rated as "excellent" in 2 cases, "good" in 2 cases, and "fair" in 6 cases. nih.gov

While specific detailed data on this compound for other skin and soft tissue infections were not as readily available in the search results, carbapenems in general are recommended for initial treatment of certain complicated skin and soft tissue infections (cSSTIs), particularly those likely involving mixed or multidrug-resistant pathogens. researchgate.net Studies with meropenem, another carbapenem, have shown good clinical efficacy rates in cSSTIs, similar to imipenem/cilastatin. researchgate.net

Bacteriological Eradication Rates and Microbiological Response

This compound/betamipron has demonstrated good bacteriological efficacy in clinical trials. researchgate.netnih.gov In large randomized trials, it showed similar bacteriological efficacy to imipenem/cilastatin in adults with respiratory or urinary tract infections. researchgate.net

In the febrile neutropenia trial comparing this compound and cefepime, there was no significant difference in microbiological eradication rates between the two groups. semanticscholar.org Among 18 bacterial isolates from 13 cases (including five mixed infections) in this study, 17 (94.4%) were microbiologically eradicated at the final evaluation. semanticscholar.org

A meta-analysis of cUTIs found that while new antibiotics had greater microbiological eradication rates than carbapenems, the clinical response was similar. ub.eduresearchgate.netnih.gov

Efficacy in Specific Patient Populations (e.g., Pediatric, Elderly)

This compound/betamipron has been evaluated in both pediatric and elderly patient populations.

In elderly patients, small trials reported as abstracts have indicated that this compound/betamipron demonstrated clinical efficacy similar to intravenous piperacillin (B28561) and greater than oral ofloxacin (B1677185) in urinary tract infections. researchgate.netnih.gov Elderly patients with respiratory tract infections also showed a response to therapy. researchgate.netnih.gov A multicenter study evaluating this compound/betamipron for pneumonia in elderly patients (65 years or older) reported a clinical efficacy rate of 56.4% and an eradication rate of 30.8% in bacteriologically evaluable patients. nih.gov

Interactive Data Tables:

Note: The interactive functionality of data tables is represented here by presenting the data clearly in a structured format. In a dynamic online environment, these tables could offer sorting, filtering, and search capabilities.

Table 1: Clinical Efficacy of this compound/Betamipron in Select Infections

Infection TypePatient PopulationStudy TypeNumber of Patients/Episodes EvaluatedClinical Efficacy RateSource
Urinary Tract InfectionsAdultsRandomized Clinical TrialsNot specified in summarySimilar to Imipenem/Cilastatin researchgate.netnih.gov
Obstetric and Gynecological InfectionsAdultsStudy5294.2% nih.gov
Febrile NeutropeniaAdult Cancer PatientsProspective Randomized Trial55 (this compound group)89.1% oup.comnih.gov
Infections in Hematological MalignanciesAdultsMulticenter Clinical Trial23886.6% nih.gov
Burn InfectionsPatientsStudy1040% nih.gov
Various Bacterial InfectionsPediatricNoncomparative Trial2195.0% nih.gov
Various InfectionsPediatricLaboratory and Clinical Study16100% nih.gov
Bacterial InfectionsPediatricBacteriological & Clinical Study34 (excluding 3 unevaluable)97.1% nih.gov
PneumoniaElderlyMulticenter Study43 episodes56.4% nih.gov

Table 2: Bacteriological Eradication Rates of this compound/Betamipron in Select Infections

Infection TypePatient PopulationStudy TypeNumber of Isolates/Patients EvaluatedBacteriological Eradication RateSource
Urinary Tract InfectionsAdultsRandomized Clinical TrialsNot specified in summarySimilar to Imipenem/Cilastatin researchgate.net
Obstetric and Gynecological InfectionsAdultsStudy37 (causative organisms)94.6% nih.gov
Infections in Hematological MalignanciesAdultsMulticenter Clinical Trial6785.07% nih.gov
Various InfectionsPediatricLaboratory and Clinical Study16100% nih.gov
Bacterial InfectionsPediatricBacteriological & Clinical StudyNot specified (high rate reported)92.6% nih.gov
Febrile Neutropenia (Bacterial Isolates)Adult Cancer PatientsProspective Randomized Trial18 isolates from 13 cases94.4% semanticscholar.org
Pneumonia (Bacteriologically Evaluable Patients)ElderlyMulticenter Study1330.8% nih.gov

Pharmacological Interactions of Panipenem

Drug-Drug Interactions: Panipenem and Valproic Acid

Concomitant administration of this compound with valproic acid (VPA) has been consistently reported to lead to a substantial decrease in VPA plasma concentrations. tzuchi.com.twdrugs.comkoreamed.orgnih.govresearchgate.net This interaction is a significant concern in patients receiving VPA therapy, particularly those with epilepsy, as it can result in subtherapeutic VPA levels and an increased risk of breakthrough seizures. tzuchi.com.twdrugs.comnih.govresearchgate.net The decrease in VPA levels typically occurs rapidly after the initiation of carbapenem (B1253116) therapy and can be significant, with reductions of approximately 50% to 90% observed. drugs.com

Mechanistic Investigations of Valproic Acid Plasma Concentration Reduction

The precise mechanism underlying the interaction between carbapenems, including this compound, and VPA is complex and has been the subject of several investigations. tzuchi.com.twdrugs.comamegroups.org Multiple mechanisms are believed to contribute to the observed reduction in VPA plasma concentrations. tzuchi.com.twdrugs.comresearchgate.netresearchgate.net

Inhibition of Valproyl Glucuronide (VPA-G) Hydrolysis and De-Glucuronidation

One prominent proposed mechanism involves the interference with the metabolism of VPA, specifically the inhibition of the hydrolysis (deconjugation) of its glucuronide metabolite, valproyl glucuronide (VPA-G), back to the active parent compound. tzuchi.com.twdrugs.comamegroups.orgresearchgate.netnih.govdergipark.org.trresearchgate.netnih.govnih.govpsu.edu VPA is extensively metabolized through glucuronidation in the liver, forming VPA-G. tzuchi.com.twresearchgate.net VPA-G can then undergo hydrolysis to regenerate VPA. tzuchi.com.twresearchgate.net Studies have shown that carbapenems, including this compound, can inhibit the enzyme responsible for this hydrolysis. tzuchi.com.twnih.govresearchgate.netnih.govnih.govpsu.edu

Research using human liver microsomes and cytosol has indicated that this compound is a potent inhibitor of VPA-glucuronidase activity, an enzyme primarily located in the liver cytosol. nih.govresearchgate.netnih.govpsu.edu This enzyme has been identified as acylpeptide hydrolase (APEH). researchgate.netnih.govpsu.edu Inhibition of APEH by this compound can lead to decreased regeneration of VPA from VPA-G, thereby increasing the clearance of VPA and VPA-G. tzuchi.com.twnih.govresearchgate.netnih.govpsu.edu

While some studies initially suggested that carbapenems might accelerate the glucuronidation of VPA by increasing hepatic uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid levels, subsequent research has provided conflicting results regarding the correlation between glucuronidation acceleration and UDP-glucuronic acid levels in some species. tzuchi.com.twresearchgate.netnih.govpsu.edu The inhibition of VPA-G hydrolysis is currently considered a key mechanism in this interaction. amegroups.orgnih.govresearchgate.net

Suppression of Enterohepatic Recirculation of Valproic Acid

Another mechanism that may contribute to the decrease in VPA levels is the suppression of its enterohepatic recirculation. tzuchi.com.twresearchgate.netresearchgate.netdergipark.org.trnih.govsemanticscholar.orgjmatonline.comasm.org VPA and its glucuronide conjugate can be excreted into the bile and subsequently enter the intestine. In the intestine, VPA-G can be hydrolyzed by gut bacteria possessing beta-glucuronidase activity, releasing VPA that can then be reabsorbed into the systemic circulation. researchgate.netpsu.edu

Studies in rats have suggested that this compound can decrease plasma VPA concentrations by suppressing its enterohepatic recirculation. nih.govsemanticscholar.orgasm.org This effect is potentially due to a this compound-induced decrease in the number of enteric bacteria responsible for deconjugating VPA-G in the gut. researchgate.netnih.govjmatonline.comasm.org However, some reports have presented conflicting findings regarding the significance of this mechanism in humans. psu.educhiba-u.jp

Additionally, carbapenems may inhibit the intestinal absorption of VPA. Studies in rats and using Caco-2 cells suggest that carbapenems can inhibit VPA transport, possibly at the basolateral membrane of intestinal epithelial cells, leading to decreased absorption of orally administered VPA. tzuchi.com.twresearchgate.netpsu.edu

Potential Role of Gut Microbiota Modulation

As mentioned in the context of enterohepatic recirculation, the broad-spectrum activity of carbapenem antibiotics, including this compound, against intestinal flora may play a role in the interaction with VPA. researchgate.netresearchgate.netjmatonline.com By reducing the population of gut bacteria, particularly those producing beta-glucuronidase, this compound could diminish the hydrolysis of VPA-G in the intestine, thereby reducing the amount of VPA available for reabsorption and suppressing enterohepatic recirculation. researchgate.netresearchgate.netjmatonline.com This mechanism is considered a possible contributor to the decreased VPA levels observed during concomitant carbapenem therapy. researchgate.netresearchgate.netjmatonline.com

Clinical Implications of this compound-Valproic Acid Interaction

The interaction between this compound and valproic acid has significant clinical implications. The substantial decrease in VPA plasma concentrations can lead to subtherapeutic levels, increasing the risk of seizure recurrence in epileptic patients who are well-controlled on VPA therapy. tzuchi.com.twdrugs.comnih.govresearchgate.netkoreamed.organnlabmed.org This interaction has been reported with various carbapenems, including this compound, often resulting in subtherapeutic VPA levels shortly after starting the carbapenem, sometimes even despite increases in VPA dosage. drugs.comnih.gov

The rapid onset of this interaction suggests that enzymatic inhibition is likely a primary mechanism. tzuchi.com.tw Due to the potential for loss of seizure control, concomitant use of valproic acid with carbapenem antibiotics, including this compound, is generally not recommended. drugs.comnih.gov Clinicians should be aware of this interaction and closely monitor serum VPA concentrations when co-administration is unavoidable. tzuchi.com.twnih.govamegroups.orgkoreamed.organnlabmed.org

Data from clinical observations highlight the magnitude of the decrease in VPA levels. In a study of seven cases, the average decrease in serum VPA levels due to concomitant use of VPA and carbapenems (including this compound, meropenem (B701), and imipenem) was 70.4%. koreamed.orgkoreamed.organnlabmed.org

While increasing the dose of VPA during concomitant carbapenem therapy may not always be sufficient to overcome the interaction, close monitoring of pharmacologic response and serum VPA levels is crucial if coadministration is required. tzuchi.com.twdrugs.com

Other Investigated or Potential Pharmacological Interactions

Impact on Irinotecan (B1672180) Metabolism and Pharmacokinetics

Research specifically focusing on the impact of this compound on irinotecan metabolism and pharmacokinetics has primarily centered on the active metabolite SN-38 and its glucuronidated form, SN-38G. Studies in rats have demonstrated that this compound pretreatment does not significantly affect the plasma levels or biliary excretion of SN-38 and SN-38G. iiarjournals.orgiiarjournals.orgnih.gov This indicates that this compound does not appear to interfere with the major metabolic and excretory pathways of these key irinotecan metabolites. iiarjournals.orgiiarjournals.org

Furthermore, the biliary excretion of SN-38 and SN-38G is dependent on efflux transporters like MRP2. iiarjournals.orgiiarjournals.org The observation that this compound did not alter the biliary excretion of these metabolites suggests that it does not significantly affect the function of these transporters. iiarjournals.org

Methodological Approaches for Drug Interaction Studies

Methodological approaches for studying drug interactions involving this compound and irinotecan metabolites have included both in vitro and in vivo methods.

In vitro studies have been employed to assess the effect of this compound on specific metabolic enzymes, such as UGT1A isoforms, using probe substrates. iiarjournals.orgiiarjournals.orgnih.gov These studies typically involve incubating liver microsomes or other enzyme sources with the drug and the substrate, followed by measuring the formation of the metabolite. For instance, the glucuronidation activities of UGT1A isoforms have been investigated using substrates like 4-methylumbelliferone (B1674119) (for UGT1A6) and estradiol (B170435) (for UGT1A1), alongside SN-38. iiarjournals.orgiiarjournals.orgnih.gov

Future Directions and Emerging Research Avenues for Panipenem

Design and Synthesis of Advanced Panipenem Analogues

Efforts are ongoing to synthesize and design this compound analogues with potentially improved properties, such as enhanced antimicrobial activity against resistant strains, increased stability, or altered pharmacokinetic profiles mdpi.comprof-research.com.

Structure-Activity Relationship (SAR) Studies for Improved Antimicrobial Profiles

Structure-Activity Relationship (SAR) studies are crucial in identifying how modifications to the this compound structure affect its antibacterial activity and interaction with bacterial targets, such as penicillin-binding proteins (PBPs) and β-lactamases mdpi.comcabidigitallibrary.org. Research in this area aims to develop derivatives with improved potency, broader spectrum, or activity against specific resistance mechanisms. For instance, studies on penem (B1263517) and carbapenem (B1253116) derivatives have explored modifications at various positions of the core structure to enhance activity against resistant bacteria, including MRSA and PRSP mdpi.comresearchgate.net. Variations at the C-2 and C-6 positions of the penem core have been highlighted as important for influencing activity and binding to bacterial enzymes mdpi.com.

Development of Novel Prodrugs for Enhanced Pharmacokinetic Properties

Developing prodrugs of this compound is an avenue to improve its pharmacokinetic properties, such as oral bioavailability or tissue distribution eurekaselect.comcore.ac.ukijpsjournal.com. Prodrugs are inactive compounds that are converted into the active drug within the body, offering potential benefits like improved absorption, reduced toxicity, or targeted delivery ijpsjournal.com. While this compound is currently administered intravenously and coadministered with betamipron (B834) to manage renal uptake, novel prodrug strategies could explore alternative delivery routes or further optimize its distribution and persistence in the body taylorandfrancis.com. Research on oral carbapenems has involved developing prodrug esters or peptides to improve stability and bioavailability eurekaselect.com.

This compound's Role in Addressing the Global Antimicrobial Resistance Crisis

The increasing prevalence of antimicrobial resistance (AMR) necessitates strategic approaches to utilize existing antibiotics effectively and to monitor resistance trends who.intfrontiersin.org. This compound, as a carbapenem, is a valuable agent in the fight against resistant infections nih.govnih.gov.

Integration into Antimicrobial Stewardship Programs

Antimicrobial Stewardship Programs (ASPs) are essential for promoting the appropriate use of antibiotics, including carbapenems like this compound, to preserve their effectiveness and mitigate the development of resistance mdpi.comwho.intnih.gov. Integrating this compound into ASPs involves developing guidelines for its judicious use, optimizing prescribing practices, and monitoring its consumption oup.comnih.gov. ASPs aim to ensure that potent antibiotics like this compound are used only when necessary, at the correct dosage and duration, to maximize patient outcomes while minimizing the selective pressure for resistance mdpi.comwho.int.

Surveillance of this compound Resistance Emergence and Epidemiology

Ongoing surveillance of this compound resistance patterns and the epidemiology of resistant strains is critical for informing treatment guidelines and public health strategies researchgate.netnih.gov. Monitoring programs track the minimum inhibitory concentrations (MICs) of this compound against various clinical isolates and assess the incidence rates of resistance in different bacterial species nih.gov. This surveillance helps to detect emerging resistance mechanisms, understand their spread, and evaluate the continued effectiveness of this compound against key pathogens nih.govmdpi.com. Studies have monitored this compound susceptibility against a range of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa, noting trends in resistance over time nih.govnii.ac.jp.

Here is a sample data table illustrating resistance rates of selected bacteria to this compound from a surveillance study:

Bacterial Species2000-2001 Resistance Rate (%) nih.gov2001-2002 Resistance Rate (%) nih.gov2002-2003 Resistance Rate (%) nih.gov
Methicillin-resistant S. aureus (MRSA)39.343.947.3
Penicillin-resistant S. pneumoniae (PRSP)13.826.343.2
ESBL-producing E. coli0.901.4
Metallo-β-lactamase-producing P. aeruginosa1.04.41.0

Note: This table presents data from a specific surveillance study conducted in Japan between 2000 and 2003 and may not reflect current global resistance patterns. nih.gov

Application of Artificial Intelligence and Computational Chemistry in this compound Research

Predict Antimicrobial Activity and Resistance: AI models can be trained on large datasets of bacterial susceptibility data and molecular structures to predict the activity of new this compound analogues or identify potential resistance mechanisms patsnap.com.

Design Novel Analogues: Computational chemistry techniques, including molecular docking and dynamics simulations, can help design and evaluate potential this compound derivatives with desired binding affinities to bacterial targets or improved stability patsnap.com. AI can further accelerate this process by generating novel molecular structures with predicted properties arxiv.org.

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its potential prodrugs, guiding the development of compounds with improved pharmacokinetic profiles patsnap.comnih.gov.

Analyze Surveillance Data: AI can assist in analyzing large volumes of antimicrobial resistance surveillance data to identify trends, predict outbreaks of resistant strains, and inform public health interventions nih.gov.

Predictive Modeling for Resistance and Efficacy

Predictive modeling plays a growing role in enhancing the understanding and application of antibiotics like this compound. Research is exploring the use of machine learning to improve the personalization of dosing regimens, particularly for combinations like this compound/betamipron, by considering factors such as renal function, which is a key determinant of drug exposure and thus efficacy and safety. ijcsrr.org Furthermore, genomic tools are being investigated to assess the potential for combination therapies to suppress the expression of resistance genes in bacteria. ijcsrr.org

Beyond individual drug optimization, predictive modeling, often employing machine learning techniques, is being applied more broadly to understand and forecast outcomes in the context of carbapenem-resistant infections. Studies in carbapenem-resistant Acinetobacter baumannii bloodstream infections, for instance, have utilized machine learning to predict mortality rates, highlighting the potential of these models to inform clinical management and risk assessment in the presence of resistance. wikipedia.org Earlier research also demonstrated the successful prediction of human pharmacokinetic behavior of this compound-betamipron from animal data using methods like allometric equations and Dedrick plots, illustrating the utility of predictive modeling in understanding drug disposition and guiding clinical use. wikipedia.org

De Novo Drug Design and Optimization Strategies

The development of this compound itself stemmed from earlier modification studies on carbapenem structures, indicating a historical precedent for optimizing this class of antibiotics through chemical synthesis and structural alterations. uni.lu Ongoing research continues to focus on precise structural modifications of carbapenems with the aim of enhancing chemical stability and bacterial efficacy while simultaneously working to minimize the emergence of bacterial resistance and reduce undesirable effects. guidetopharmacology.org The role of synthetic chemistry and detailed structure-activity relationship (SAR) studies remains crucial in these endeavors. uni.lu

In the broader field of antibiotic discovery, de novo drug design approaches, which involve generating novel molecular structures from fundamental building blocks, are gaining traction. These approaches often leverage computational methods, machine learning, and optimization algorithms to design molecules with desired properties from scratch. nih.govfishersci.cawikidata.org Such methodologies are applicable to the search for new carbapenem-like agents or for the rational modification and optimization of existing structures such as this compound. Additionally, exploring new therapeutic combinations, potentially including β-lactamase inhibitors by analogy with strategies used for related penem antibiotics, represents another avenue for optimizing the effectiveness of this compound against resistant strains. guidetopharmacology.org

Exploration of New Therapeutic Applications and Patient Populations

While this compound/betamipron has established uses, research continues to explore its utility in a wider array of clinical scenarios and patient demographics. Noncomparative and randomized trials have documented the effectiveness of this compound/betamipron in treating surgical and gynecological infections in adults, as well as respiratory tract and urinary tract infections in pediatric patients. guidetopharmacology.org Specific pharmacokinetic studies have focused on vulnerable populations such as neonates, providing crucial data for guiding empirical use in neonatal intensive care units. Small trials have also investigated its efficacy in elderly patients with urinary tract and respiratory tract infections.

Further exploration includes its use as empirical monotherapy in specific patient groups, such as adult cancer patients experiencing febrile neutropenia, where a prospective randomized trial compared this compound favorably with cefepime (B1668827). There is also potential interest in exploring this compound for difficult-to-treat infections like Mycobacterium abscessus and infections associated with cystic fibrosis, particularly those involving Pseudomonas aeruginosa, suggesting a potential expansion into new therapeutic areas. The broader context of developing new strategies against carbapenem-resistant Gram-negative bacteria and managing infections in patient groups with underlying conditions like hematological diseases also presents potential areas where the application of this compound could be further investigated.

Elucidation of Remaining Unresolved Pharmacological Questions

Despite its established clinical use, certain pharmacological questions regarding this compound warrant further investigation. One area of inquiry pertains to understanding the potential synergy of this compound when used in combination with other β-lactam antibiotics. ijcsrr.org Historically, there was a lack of published data on the pharmacokinetics of this compound specifically in the neonatal population, highlighting a previously unresolved question that has since been addressed by dedicated studies.

Q & A

Basic Research Questions

Q. What in vitro methods are recommended to assess Panipenem’s efficacy against Gram-negative bacteria?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution or agar dilution are standard for evaluating this compound’s potency. Time-kill curve experiments can further quantify bactericidal activity over 24 hours. Ensure standardized bacterial inoculum (e.g., 1–5 × 10⁵ CFU/mL) and control strains (e.g., E. coli ATCC 25922) to validate results. Include pH-adjusted Mueller-Hinton broth to simulate physiological conditions .

Q. How should pharmacokinetic (PK) studies of this compound be designed in animal models?

  • Methodological Answer : Use non-compartmental analysis (NCA) after administering this compound intravenously or intramuscularly to rodents. Collect serial blood samples at critical timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose). Measure plasma concentrations via HPLC or LC-MS/MS. Calculate key PK parameters (AUC, Cₘₐₓ, t₁/₂) and correlate with pharmacodynamic (PD) outcomes like %T > MIC. Reference species-specific allometric scaling for translational relevance .

Q. What protocols ensure reliable evaluation of this compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct stability studies by incubating this compound in buffers mimicking gastrointestinal (pH 1.2–3), plasma (pH 7.4), or renal (pH 6–7) environments. Use HPLC-UV to quantify degradation products at 25°C and 37°C over 24–72 hours. Validate assays per ICH guidelines, including forced degradation (heat, light, oxidation) to identify vulnerable functional groups (e.g., β-lactam ring) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in polymicrobial infections?

  • Methodological Answer : Apply mixed-effects models to analyze interactions between bacterial species (e.g., P. aeruginosa and K. pneumoniae) in co-culture experiments. Use fractional inhibitory concentration indices (FICIs) to assess synergism/antagonism. Validate findings with transcriptomic profiling (RNA-seq) to identify gene expression changes in mixed communities. Address confounding variables like biofilm formation using confocal microscopy .

Q. What experimental approaches elucidate this compound’s interaction with extended-spectrum β-lactamases (ESBLs)?

  • Methodological Answer : Purify recombinant ESBLs (e.g., TEM-1, CTX-M-15) and perform enzyme kinetics (kcat, Km) using nitrocefin hydrolysis assays. Pair with molecular docking (AutoDock Vina) to model this compound’s binding affinity to active sites. Compare with crystallography data (PDB entries) to identify steric clashes or stabilizing interactions. Use site-directed mutagenesis to confirm critical residues .

Q. How can combinatorial therapy with this compound and β-lactamase inhibitors be optimized?

  • Methodological Answer : Design checkerboard assays to determine synergy using this compound paired with inhibitors like cilastatin or avibactam. Calculate FICIs and dose reduction indices (DRIs) across clinical isolates. Validate in vivo using neutropenic murine thigh infection models. Apply pharmacodynamic modeling (Monte Carlo simulations) to predict optimal dosing regimens for resistant pathogens .

Q. What statistical strategies address variability in this compound’s clinical trial outcomes?

  • Methodological Answer : Use Bayesian hierarchical models to account for inter-center variability in multicenter trials. Stratify patients by renal function (eGFR), comorbidities, or prior antibiotic exposure. Perform sensitivity analysis to identify outliers and adjust for covariates like albumin levels affecting drug protein binding. Report 95% credible intervals for primary endpoints (e.g., clinical cure rates) .

Methodological Frameworks for this compound Research

  • Experimental Design : Adopt the PICO framework (Population: bacterial strain; Intervention: this compound dose; Comparison: control antibiotics; Outcome: MIC reduction) to structure hypotheses .
  • Data Validation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and mitigate bias .
  • Ethical Compliance : Obtain institutional approval for animal/human studies, ensuring 3R principles (Replacement, Reduction, Refinement) and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Panipenem
Reactant of Route 2
Panipenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.